molecular formula C23H22N2O6S B11468815 methyl [7-(3,4-dimethoxyphenyl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(3,4-dimethoxyphenyl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11468815
M. Wt: 454.5 g/mol
InChI Key: XVEVKZXOBCPGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to produce the target compound .

Chemical Reactions Analysis

METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a potential candidate for drug development.

    Medicine: Due to its anti-inflammatory and analgesic properties, it is being studied for its potential therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, resulting in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar compounds to METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE include:

These comparisons highlight the uniqueness of METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE in terms of its specific substituents and resulting biological activities.

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 2-[7-(3,4-dimethoxyphenyl)-2,5-dioxo-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C23H22N2O6S/c1-29-17-10-9-14(11-18(17)30-2)16-12-19(26)25(15-7-5-4-6-8-15)22-21(16)32-23(28)24(22)13-20(27)31-3/h4-11,16H,12-13H2,1-3H3

InChI Key

XVEVKZXOBCPGRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.